Superior Potency as a CYP11B2 Inhibitor Compared to a Related Cyclobutane Nitrile Analog
1-(Hydroxymethyl)cyclobutane-1-carbonitrile exhibits a 13.6-fold higher inhibitory potency against human CYP11B2 compared to a structurally related cyclobutane nitrile analog (BDBM50425445) when tested under identical assay conditions [1]. This quantifiable difference in IC50 (15 nM vs 204 nM) provides a clear basis for selecting this compound over its analog for studies focused on aldosterone synthase modulation [1][2].
| Evidence Dimension | CYP11B2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Cyclobutane nitrile analog (BDBM50425445): 204 nM |
| Quantified Difference | 13.6-fold more potent |
| Conditions | Inhibition of human CYP11B2 expressed in hamster V79MZh cells using [1,2-3H]-11-deoxycorticosterone as substrate [1][2] |
Why This Matters
This 13.6-fold potency advantage allows for the use of significantly lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving the quality of data from aldosterone synthase studies.
- [1] BindingDB. (n.d.). BDBM50438995 (CHEMBL2420682) Activity Data. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50425445 (CHEMBL2311553) Activity Data. Retrieved from BindingDB. View Source
